2,3',4',5,5'-Pentachloro-4-methoxy-1,1'-biphenyl
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Overview
Description
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Preparation Methods
The synthesis of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired degree of chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are carefully monitored to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated biphenyl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in different chemical environments.
Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies have investigated its impact on human health, particularly its role as an endocrine disruptor and its potential carcinogenic effects.
Industry: It has been used in the development of materials with specific electrical and thermal properties.
Mechanism of Action
The mechanism of action of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression, disruption of endocrine functions, and induction of oxidative stress .
Comparison with Similar Compounds
2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl can be compared with other similar compounds such as:
2,3’,4,4’,5-Pentachlorobiphenyl: This compound has a similar structure but lacks the methoxy group, which can influence its chemical reactivity and biological effects.
2,2’,4,5,5’-Pentachlorobiphenyl: Another similar compound with slight differences in the position of chlorine atoms, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl in terms of its specific substitution pattern and functional groups, which can influence its behavior in various applications.
Properties
CAS No. |
920513-29-7 |
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Molecular Formula |
C13H7Cl5O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(2,5-dichloro-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-12-5-8(14)7(4-9(12)15)6-2-10(16)13(18)11(17)3-6/h2-5H,1H3 |
InChI Key |
SLBCPHXZTHFSAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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